molecular formula C16H23N5O B12164115 N-(heptan-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(heptan-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12164115
M. Wt: 301.39 g/mol
InChI Key: WLOYEOGHHZGFDV-UHFFFAOYSA-N
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Description

N-(heptan-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a tetrazole ring, which is often associated with bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(heptan-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Benzamide Group: The tetrazole intermediate is then reacted with a benzoyl chloride derivative to form the benzamide structure.

    Alkylation: The final step involves the alkylation of the benzamide with heptan-2-yl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(heptan-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential bioactive properties.

    Medicine: Explored for its pharmacological effects, possibly as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(heptan-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific application. Generally, compounds with a tetrazole ring can interact with biological targets such as enzymes or receptors, modulating their activity. The benzamide group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(heptan-2-yl)-4-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.

    N-(heptan-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzoate: Contains a benzoate ester instead of a benzamide.

Uniqueness

N-(heptan-2-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both the heptan-2-yl group and the methyl-substituted tetrazole ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

IUPAC Name

N-heptan-2-yl-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C16H23N5O/c1-4-5-6-7-12(2)17-16(22)14-8-10-15(11-9-14)21-13(3)18-19-20-21/h8-12H,4-7H2,1-3H3,(H,17,22)

InChI Key

WLOYEOGHHZGFDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC=C(C=C1)N2C(=NN=N2)C

Origin of Product

United States

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